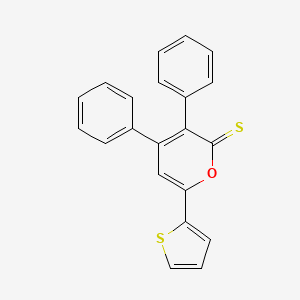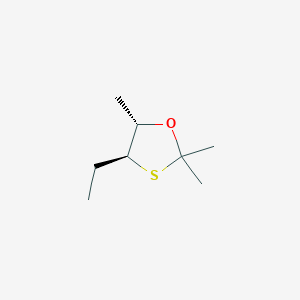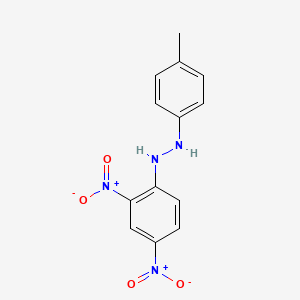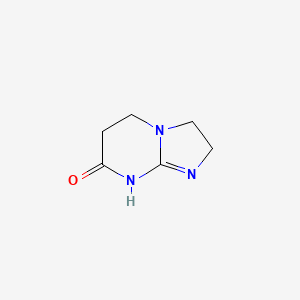![molecular formula C12H8ClN3O B14475718 6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine CAS No. 65610-18-6](/img/structure/B14475718.png)
6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1.2-b]pyridazine family, which is known for its diverse applications in medicinal chemistry and pharmaceutical research. The presence of chlorine and phenyl groups in its structure enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination steps. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms like chlorine can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1.2-b]pyridazine derivatives.
Applications De Recherche Scientifique
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth and proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1.2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1.2-c]pyrimidine: Studied for its anticancer activity.
Imidazo[1.2-b]pyridazine: Similar in structure but with different substituents.
Uniqueness
6-chloro-1-oxy-2-phenyl-imidazo[1.2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its reactivity and potential for diverse applications in medicinal chemistry.
Propriétés
Numéro CAS |
65610-18-6 |
|---|---|
Formule moléculaire |
C12H8ClN3O |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
6-chloro-1-oxido-2-phenylimidazo[1,2-b]pyridazin-1-ium |
InChI |
InChI=1S/C12H8ClN3O/c13-11-6-7-12-15(14-11)8-10(16(12)17)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
SAMDXDDCMIZXIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=[N+]2[O-])C=CC(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)



![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)






